2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate
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Overview
Description
2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C8H11NO4 and its molecular weight is 185.179. The purity is usually 95%.
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Scientific Research Applications
Overview of Aziridine Alkaloids
Aziridine alkaloids, including 2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate, have garnered interest in scientific research due to their varied biological activities and potential as drug prototypes. These compounds, found in both terrestrial and marine species, exhibit significant pharmacological properties such as antitumor, antimicrobial, and antibacterial effects. The research on natural aziridine alkaloids, alongside their lipophilic semi-synthetic and synthetic analogs, highlights their importance in drug discovery processes. Over 130 biologically active aziridine-containing compounds have been identified, demonstrating a wide range of confirmed pharmacological activities. This emphasizes the role of aziridine alkaloids as a crucial source for developing therapeutic agents and leads in medicinal chemistry (Ismail, Levitsky, & Dembitsky, 2009).
Aziridine Alkaloids in Cancer Treatment
Aziridine alkaloids' potential as therapeutic agents, particularly in cancer treatment, has been extensively reviewed. The unique chemical structures of these compounds, combined with their confirmed biological activities, make them promising candidates for anticancer research. The emphasis on the antitumor, antimicrobial, and antibacterial effects of these compounds indicates a significant interest in leveraging their unique properties for therapeutic purposes. The synthesis of aziridines through the formation of β-amino methylselenonium salts, a novel approach, underscores the innovative strategies employed in developing aziridine-based drug leads. This approach not only offers new pathways for synthesizing aziridine alkaloids but also opens up possibilities for creating more effective and targeted cancer therapies (Ismail, Levitsky, & Dembitsky, 2009).
Future Directions
Properties
IUPAC Name |
2-O-methyl 1-O-prop-2-enyl (2S)-aziridine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-3-4-13-8(11)9-5-6(9)7(10)12-2/h3,6H,1,4-5H2,2H3/t6-,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZHDKNETSXTJZ-AADKRJSRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN1C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.